molecular formula C7H8O3S B12128088 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid

2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid

Cat. No.: B12128088
M. Wt: 172.20 g/mol
InChI Key: XBDQLNJCPHXNCI-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(3-methylthiophen-2-yl)acetic Acid (CAS 1248481-32-4) is a high-purity heterocyclic carboxylic acid intended for research and development use only. This compound, with the molecular formula C7H8O3S and a molecular weight of 172.20, serves as a versatile synthetic intermediate . Its structure combines a carboxylic acid group with a hydroxy-substituted thiophene ring, making it a valuable scaffold in medicinal chemistry for exploring three-dimensional pharmacophore space . Researchers primarily utilize this acid and its derivatives, such as the corresponding methyl ester (CID 20334149) , as key building blocks in the synthesis of novel, biologically active molecules. The presence of the 3-methylthiophene moiety is particularly significant in the development of pharmaceutical compounds, as the thiophene ring is a common bioisostere used to optimize the properties of drug candidates . The compound must be handled by qualified researchers in accordance with all applicable laboratory safety regulations. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

2-hydroxy-2-(3-methylthiophen-2-yl)acetic acid

InChI

InChI=1S/C7H8O3S/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5,8H,1H3,(H,9,10)

InChI Key

XBDQLNJCPHXNCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid typically involves the following steps:

    Thiophene Ring Formation: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).

    Methylation: The thiophene ring is then methylated at the 3-position using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Hydroxylation and Carboxylation: The final step involves the introduction of the hydroxyl and carboxylic acid groups. This can be achieved through a multi-step process involving the oxidation of the methyl group to a carboxylic acid and subsequent hydroxylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in acetic acid for bromination.

Major Products

    Oxidation: Formation of 2-oxo-2-(3-methylthiophen-2-yl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(3-methylthiophen-2-yl)ethanol.

    Substitution: Formation of 2-hydroxy-2-(3-bromothiophen-2-yl)acetic acid.

Scientific Research Applications

2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of organic semiconductors and other advanced materials due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxyl and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name Substituent/Backbone Key Properties/Applications
2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid 3-methylthiophen-2-yl, acetic acid Thiophene enhances electron density; synthetic intermediate
2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid (Vanillylmandelic acid) 4-hydroxy-3-methoxyphenyl, acetic acid Endogenous catecholamine metabolite; high solubility in DMSO/ethanol (40 mg/mL)
2-Hydroxy-2-(3-nitrophenyl)acetic acid 3-nitrophenyl, acetic acid Nitro group (electron-withdrawing); increased acidity
2-Amino-2-(thiophen-3-yl)acetic acid Thiophen-3-yl, amino-acetic acid Amino group improves water solubility; potential neurotransmitter analog
2-(3-Methylthiophen-2-yl)succinic acid Succinic acid backbone Precursor in anticonvulsant drug synthesis

Physicochemical Properties

  • Solubility: The thiophene-containing target compound likely exhibits moderate solubility in organic solvents (e.g., DMF, dichloromethane) due to its non-polar thiophene ring . In contrast, phenolic analogs like Vanillylmandelic acid show higher solubility in polar solvents (DMSO, ethanol) due to hydrogen-bonding hydroxyl and methoxy groups .
  • Acidity : The α-hydroxy group in the target compound has a pKa influenced by the electron-donating methyl group on thiophene, slightly reducing acidity compared to nitro-substituted analogs (e.g., 3-nitrophenyl derivative, pKa ~2.5) .

Biological Activity

2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy in different biological contexts, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a hydroxyl group and a thiophene ring, which contribute to its chemical reactivity and biological interactions. The presence of the methylthiophene moiety enhances its electronic properties, potentially affecting its binding affinity to biological targets.

The biological activity of 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid is primarily attributed to its interaction with specific enzymes and receptors. The hydroxy group enhances solubility and facilitates hydrogen bonding, while the thiophene rings may engage in π-π stacking interactions with aromatic residues in target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HepG2 (Liver)1.2Synergistic effect with sorafenib
MCF-7 (Breast)4.7Induction of apoptosis
A549 (Lung)3.0Cell cycle arrest

These results indicate that the compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies suggest that it exhibits significant activity against Gram-positive bacteria, with moderate effects on Gram-negative strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Case Studies

  • In Vivo Efficacy : A study evaluated the protective effects of the compound in a murine model of anthrax infection, showing that treatment led to improved survival rates compared to untreated controls.
  • Combination Therapy : Research indicated that when combined with traditional antibiotics, 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid enhanced the overall antimicrobial efficacy, suggesting a potential role in overcoming antibiotic resistance.

Comparative Analysis

When compared to structurally similar compounds, such as N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide, 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid exhibited superior potency in both anticancer and antimicrobial assays. The unique methyl substitution on the thiophene ring appears to confer distinct biological advantages.

Compound Name Anticancer IC50 (µM) Antimicrobial MIC (µg/mL)
2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid1.232
N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide5.064

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid in laboratory settings?

  • Methodological Answer : A common approach involves reacting 3-methylthiophene-2-carboxylic acid with ammonia or an amine source under acidic conditions to introduce the hydroxy group, followed by purification via recrystallization or chromatography. For example, thiophene derivatives are often synthesized using nucleophilic substitution or condensation reactions in ethanol or water under reflux . Adjusting pH and temperature during the reaction can optimize yield. Post-synthetic modifications, such as oxidation or halogenation, can generate derivatives for further study .

Q. How can spectroscopic techniques confirm the structure of 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid?

  • Methodological Answer :

  • NMR : 1H^1H NMR can identify the thiophene ring protons (δ 6.5–7.5 ppm) and the methyl group (δ 2.0–2.5 ppm). 13C^{13}C NMR distinguishes the carboxylic carbon (~170 ppm) and the quaternary hydroxy-bearing carbon (~70 ppm) .
  • IR : The compound shows characteristic peaks for the carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion (C8 _8H8 _8O3 _3S, exact mass 184.02) and fragmentation patterns indicative of thiophene ring cleavage .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is polar due to the carboxylic acid and hydroxy groups, making it soluble in polar solvents (e.g., methanol, DMSO). Stability tests under varying pH (2–12) and temperature (4–40°C) are essential. Degradation products can be monitored via HPLC, with acidic conditions favoring stability. Storage at –20°C in inert atmospheres is recommended to prevent oxidation of the thiophene ring .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid, particularly with twinned data?

  • Methodological Answer : SHELXL handles twinned data using the TWIN and BASF commands to refine scale factors and orientation matrices. Key steps include:

Data Integration : Use CELL_NOW for unit cell determination.

Twin Law Identification : Employ ROTA to detect twin domains.

Refinement : Constrain anisotropic displacement parameters and apply Hirshfeld rigid-bond tests. For high-resolution data (<1.0 Å), charge-density analysis via multipole refinement can map electron density around the thiophene ring .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Solutions include:

  • Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK-293T for receptor binding) and validate purity via LC-MS (>98%).
  • Mechanistic Studies : Conduct surface plasmon resonance (SPR) to measure binding kinetics to targets like cyclooxygenase-2 (COX-2). Compare results with structurally related compounds (e.g., 2-(5-methylthiophen-2-yl)acetic acid) to isolate substituent effects .

Q. How does the electronic nature of the 3-methylthiophen-2-yl group influence reactivity in derivative synthesis?

  • Methodological Answer : The methyl group at position 3 enhances electron density at the thiophene ring’s sulfur atom, promoting electrophilic substitution at position 5. For example:

  • Halogenation : React with N-bromosuccinimide (NBS) in CCl4 _4 to yield 5-bromo derivatives.
  • Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts to attach aryl groups. DFT calculations (e.g., Gaussian 16) can predict regioselectivity by analyzing frontier molecular orbitals .

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